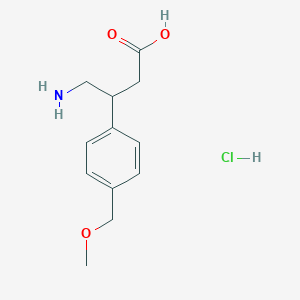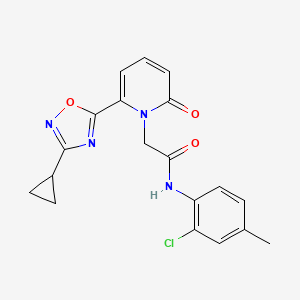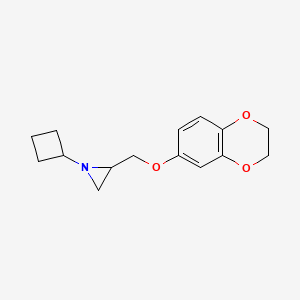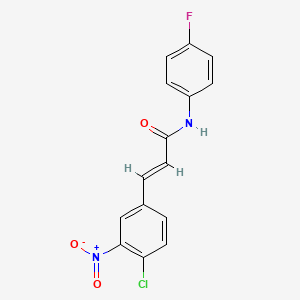
4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" is a member of the benzoxazepine family, which is a class of heterocyclic compounds containing a seven-membered ring that consists of benzene fused to a five-membered oxazepine ring. Benzoxazepines are known for their diverse pharmacological activities, including dopaminergic, adrenergic, and antitumor properties, as well as their potential use in fluorescent probes and as receptor antagonists .
Synthesis Analysis
The synthesis of benzoxazepines typically involves the cyclization of amino alcohols and subsequent modifications to introduce various functional groups. For example, the synthesis of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines involves cyclization followed by demethylation to yield the catecholic moiety . Similarly, the synthesis of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines includes the introduction of a fluorine atom and subsequent modifications to achieve selectivity as inhibitors . The synthesis of related compounds, such as 5-phenyl-2,3-dihydro- and 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones, can occur spontaneously under solvent-free conditions or be induced by sulfuric acid .
Molecular Structure Analysis
The molecular structure of benzoxazepines can be influenced by the presence of substituents on the phenyl ring, as seen in the isomorphous but not strictly isostructural compounds (2RS,4RS)-7-fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine and its chloro analogue . The introduction of fluorine atoms can affect the molecular conformation and intermolecular interactions, which are crucial for the biological activity and selectivity of these compounds.
Chemical Reactions Analysis
Benzoxazepines can undergo various chemical reactions, including alkylation, demethylation, and cyclization. The reactivity of these compounds in acidic or basic media can lead to the formation of different products, as described in the synthesis of 1-phenyl-1,5-dihydro-2,4-benzoxazepin-3(4H)-ones . Additionally, the introduction of fluorinated side chains can lead to compounds with different receptor affinities and selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazepines, such as lipophilicity, are important for their biological activity. For instance, compounds with higher lipophilicity generally exhibit better central dopaminergic activity . The introduction of fluorine atoms can also affect the basicity of the compounds, which in turn influences their receptor affinity and selectivity . The sensitivity of benzoxazepines to pH changes and their ability to act as fluorescent probes for metal cations are also notable properties .
科学的研究の応用
Synthesis and Structural Analysis
The compound 4-fluoro-2-(F-ethyl)-3-(F-methyl)-1,5-benzoxazepine, a related derivative, was synthesized using a simple reaction involving F-2-methyl-2-pentene and 2-aminophenol, demonstrating the compound's relevance in the synthesis of seven-membered heterocycles, which are significant in medicinal chemistry for their diverse biological activities (Maruta et al., 1979). The structural characteristics of such compounds have been extensively studied, leading to the discovery of novel synthetic pathways and the potential for pharmacological applications (Gómez et al., 2009).
Neuroleptic Potential
In a study exploring central nervous system agents, compounds similar to 4-(3-fluoro-2-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one were found to exhibit neuroleptic-like activity. This suggests potential applications in treating neurological disorders, emphasizing the importance of such compounds in developing new therapeutic agents (Hino et al., 1988).
Antitumor Properties
Research into benzothiazoles, a class related to benzoxazepines, has revealed potent antitumor properties in vitro, highlighting the potential of structurally similar compounds like this compound in cancer therapy (Hutchinson et al., 2001).
Imaging Agent Development
Fluorinated derivatives of benzazepines have been developed as radiotracers for imaging dopamine D1 receptors by positron emission tomography (PET), suggesting that compounds like this compound could serve as valuable tools in neurological research and diagnostics (Mukherjee et al., 1993).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-fluoro-2-methylphenyl)-2-methyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-11-14(18)7-5-8-15(11)19-10-13-6-3-4-9-16(13)21-12(2)17(19)20/h3-9,12H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDULIRQEMWTFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=C(C(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3018779.png)

![2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B3018786.png)

![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/no-structure.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B3018791.png)
![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B3018792.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018793.png)


![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B3018799.png)
![2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B3018801.png)
